(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that features a benzimidazole moiety, a chromene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Synthesis of the chromene core: This involves the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.
Coupling reactions: The benzimidazole and chromene intermediates are then coupled using a carboxamide linkage, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromene core.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate with DNA, disrupting its function, while the chromene core can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a benzoic acid derivative but lacks the complex structure of the target compound.
4-Chloromethcathinone: A stimulant drug with a simpler structure and different pharmacological properties.
2-Fluorodeschloroketamine: A dissociative anesthetic with a different core structure.
Uniqueness
(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: is unique due to its combination of a benzimidazole moiety, a chromene core, and a carboxamide group, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-37-26-12-6-5-11-25(26)35-31-22(18-20-8-7-13-27(38-2)28(20)39-31)30(36)32-21-16-14-19(15-17-21)29-33-23-9-3-4-10-24(23)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAWCZWSKXPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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